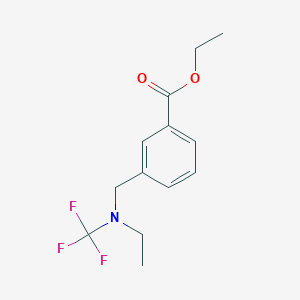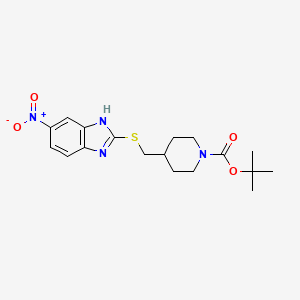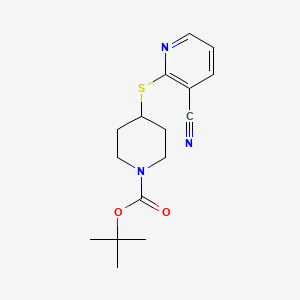
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-methylcyclopropyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methylcyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like DMF or THF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dihydropyrimidines.
科学研究应用
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism . The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(2-chlorophenyl)-2-(2-methylcyclopropyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
617716-34-4 |
|---|---|
分子式 |
C8H8Cl2N2 |
分子量 |
203.07 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(2-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-2-5(4)8-11-6(9)3-7(10)12-8/h3-5H,2H2,1H3 |
InChI 键 |
BZDWKIUEJSALAW-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


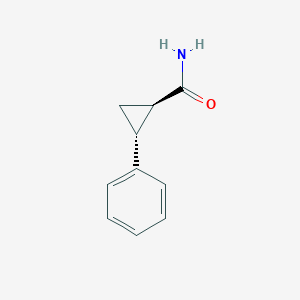
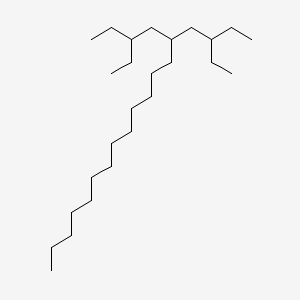
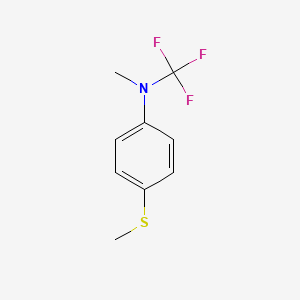
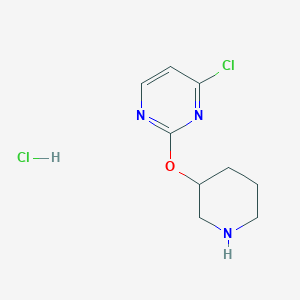
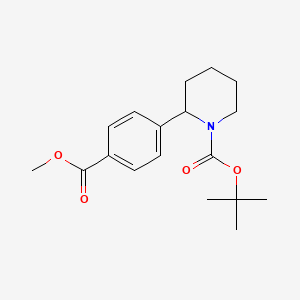
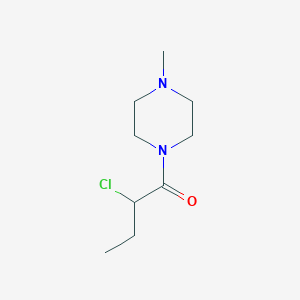
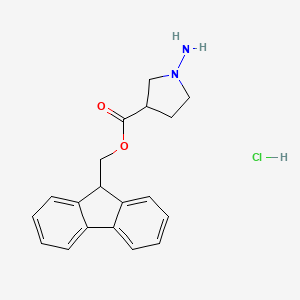
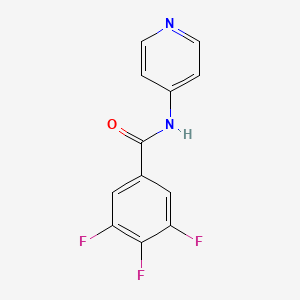
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)

![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
